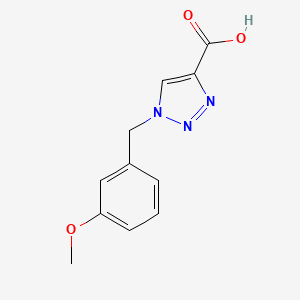
1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, one of the most common methods for synthesizing triazoles . The 3-methoxybenzyl group could potentially be introduced through a Williamson ether synthesis or a similar method .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxylic acid group, and the 3-methoxybenzyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing carboxylic acid group and the electron-donating methoxy group. The triazole ring is generally stable but can participate in various reactions under certain conditions .Applications De Recherche Scientifique
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its triazole ring can participate in Suzuki–Miyaura coupling reactions , which are pivotal for creating carbon-carbon bonds. This reaction is widely used for synthesizing pharmaceuticals, agrochemicals, and advanced materials due to its mild conditions and tolerance to various functional groups.
Medicinal Chemistry
In medicinal chemistry, the triazole moiety is recognized for its potential anticholinesterase activities . It’s often incorporated into drug design to enhance the pharmacokinetic properties of new chemical entities. This compound could be a precursor for developing inhibitors targeting neurodegenerative diseases like Alzheimer’s.
Agriculture
The related phthalic acid esters, which share a similar benzyl component, have been studied for their allelopathic and antimicrobial properties . These properties could be harnessed to develop new agrochemicals that promote plant growth or protect crops from pathogens.
Material Science
In material science, compounds with a triazole core are used to develop new polymers and coatings. They can improve material properties such as thermal stability and mechanical strength. The methoxybenzyl group in this compound could influence the solubility and reactivity in polymerization processes .
Environmental Science
Derivatives of this compound may be investigated for their role in environmental science, particularly in the study of phthalic acid esters . These studies often focus on the bio-accessibility and dietary exposure of these compounds, which are important for understanding their environmental impact and potential risks to human health.
Biochemistry
The triazole ring is a common motif in bioconjugation chemistry, used to link biomolecules in a stable manner. This compound could be used to develop new biochemical tools or probes for studying protein interactions and functions .
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in the body. One of the compounds with a similar structure, N-3-methoxybenzyl-linoleamide, has been studied for its interaction with the fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids .
Safety and Hazards
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-9-4-2-3-8(5-9)6-14-7-10(11(15)16)12-13-14/h2-5,7H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUDGZSNGDOAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



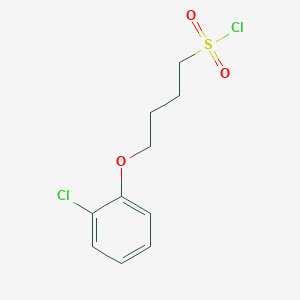
![Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B1454643.png)
![1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine](/img/structure/B1454645.png)



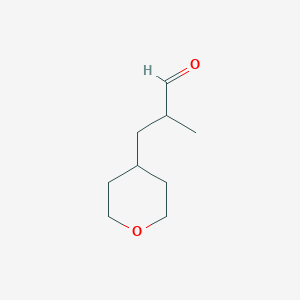

![1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1454654.png)
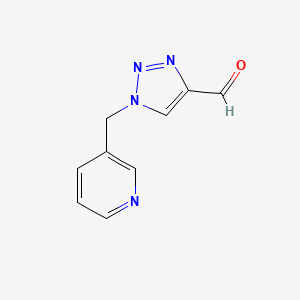

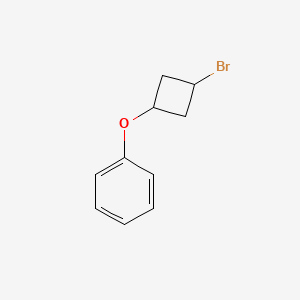
![N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1454659.png)
